molecular formula C14H12N2O3 B12468007 N-benzyl-N-(2-nitrophenyl)formamide

N-benzyl-N-(2-nitrophenyl)formamide

Katalognummer: B12468007
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: PHNMIRIUNWPRHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-(2-nitrophenyl)formamide is an organic compound that belongs to the class of benzene and substituted derivatives It is characterized by the presence of a benzyl group and a nitrophenyl group attached to a formamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-nitrophenyl)formamide can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-nitrobenzaldehyde in the presence of a formylating agent. The reaction typically proceeds under mild conditions, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-N-(2-nitrophenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-benzyl-N-(2-nitrophenyl)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.

Wirkmechanismus

The mechanism of action of N-benzyl-N-(2-nitrophenyl)formamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-benzylformamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-(2-nitrophenyl)formamide: Lacks the benzyl group, affecting its overall chemical properties and reactivity.

    N-benzyl-N-(2-aminophenyl)formamide:

Uniqueness

N-benzyl-N-(2-nitrophenyl)formamide is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C14H12N2O3

Molekulargewicht

256.26 g/mol

IUPAC-Name

N-benzyl-N-(2-nitrophenyl)formamide

InChI

InChI=1S/C14H12N2O3/c17-11-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(18)19/h1-9,11H,10H2

InChI-Schlüssel

PHNMIRIUNWPRHG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(C=O)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.